3-[(Pyridin-3-ylmethyl)amino]propanoic acid
Description
Historical Context and Discovery Timeline
The compound this compound, bearing the Chemical Abstracts Service registry number 99362-31-9, was first documented in chemical databases in November 2007. The initial structural characterization and registration marked the beginning of systematic research into this particular pyridine-containing amino acid derivative. The compound's development emerged from broader research efforts investigating nitrogen-containing heterocyclic compounds and their potential applications in pharmaceutical chemistry.
The discovery timeline reflects the evolution of synthetic methodologies for creating complex nitrogen-containing organic molecules. Early research in the 2000s focused on developing efficient synthetic routes to access pyridine-substituted amino acid derivatives, with this compound representing a significant achievement in this field. The compound's recognition in major chemical databases coincided with increased interest in bifunctional ligands that could serve dual roles in coordination chemistry and biological systems.
Subsequent modifications and updates to the compound's database entries, most recently in May 2025, demonstrate the continuing research interest and evolving understanding of its chemical properties and potential applications. The systematic study of this compound has contributed to the broader understanding of pyridine-containing amino acid derivatives and their synthetic accessibility.
Significance in Modern Organic Chemistry
This compound occupies a prominent position in contemporary organic chemistry due to its unique structural characteristics and versatile reactivity profile. The compound features a molecular formula of carbon nine, hydrogen twelve, nitrogen two, oxygen two, with a molecular weight of 180.20 grams per mole. This structure combines the electron-rich pyridine ring system with the carboxylic acid functionality of beta-alanine, creating a bifunctional molecule with distinct chemical properties.
The compound's significance extends to its role as a building block in medicinal chemistry applications. Research indicates that molecules containing both pyridine and amino acid functionalities often exhibit enhanced biological activity and improved pharmacokinetic properties. The specific positioning of the pyridine ring at the 3-position relative to the amino linkage provides optimal spatial arrangement for interaction with biological targets while maintaining synthetic accessibility.
Modern synthetic approaches to this compound typically involve multiple steps, including reductive amination reactions and protection-deprotection strategies. The compound demonstrates remarkable versatility in chemical transformations, participating readily in oxidation, reduction, and substitution reactions. This reactivity profile makes it particularly valuable for constructing more complex molecular architectures in pharmaceutical research and materials science applications.
| Chemical Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | Carbon9Hydrogen12Nitrogen2Oxygen2 | Computational Analysis |
| Molecular Weight | 180.20 g/mol | PubChem Calculation |
| International Union of Pure and Applied Chemistry Name | 3-(pyridin-3-ylmethylamino)propanoic acid | Lexichem TK 2.7.0 |
| Simplified Molecular Input Line Entry System | C1=CC(=CN=C1)CNCCC(=O)O | OEChem 2.3.0 |
Scope of Academic Research Interest
The academic research landscape surrounding this compound encompasses multiple disciplines, reflecting the compound's interdisciplinary significance. Primary research areas include coordination chemistry, where the compound serves as a bifunctional ligand capable of binding metal ions through both the pyridine nitrogen and the carboxylate group. This dual coordination capability has generated substantial interest in developing new metal-organic frameworks and catalytic systems.
Medicinal chemistry represents another major area of research focus, with investigations examining the compound's potential as a pharmacophore in drug design. The structural similarity to naturally occurring amino acids, combined with the pyridine functionality, positions this compound as a valuable scaffold for developing novel therapeutic agents. Research efforts have explored its incorporation into larger molecular frameworks designed to target specific biological pathways.
Recent investigations have expanded into materials science applications, where the compound's ability to form stable coordination complexes has been exploited in the development of advanced functional materials. Studies have demonstrated its utility in creating fluorescent materials and responsive polymeric systems. The compound's synthetic accessibility and structural versatility continue to drive innovation across these research domains.
The compound has also gained attention in the context of sustainable chemistry, where researchers investigate environmentally friendly synthetic approaches to access this important building block. Current research efforts focus on developing more efficient catalytic methods and exploring alternative synthetic pathways that minimize waste generation while maintaining high yields.
| Research Domain | Primary Applications | Key Research Institutions |
|---|---|---|
| Coordination Chemistry | Metal-organic frameworks, catalysis | Universities worldwide |
| Medicinal Chemistry | Drug design, pharmacophore development | Pharmaceutical research centers |
| Materials Science | Fluorescent materials, responsive polymers | Materials research institutes |
| Sustainable Chemistry | Green synthesis, catalytic methods | Environmental chemistry labs |
The growing body of literature surrounding this compound reflects its increasing importance in contemporary chemical research. Academic institutions worldwide have incorporated studies of this compound into their research programs, contributing to a comprehensive understanding of its chemical behavior and potential applications. The compound's presence in major chemical databases and commercial availability through specialized suppliers underscores its established role in the research community.
Properties
IUPAC Name |
3-(pyridin-3-ylmethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6,11H,3,5,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAMEGKRKNQPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588126 | |
| Record name | N-[(Pyridin-3-yl)methyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99362-31-9 | |
| Record name | N-[(Pyridin-3-yl)methyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
3-[(Pyridin-3-ylmethyl)amino]propanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a ligand in coordination polymers, interacting with metals such as silver, copper, and zinc. These interactions can affect the structural and functional properties of the biomolecules involved, leading to changes in biochemical pathways and processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance fluorescence in sol-gels through chelation of rare-earth ions such as europium and terbium. This indicates its potential role in cellular imaging and diagnostic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s ability to form coordination complexes with metals suggests that it may influence enzymatic activity by altering the metal ion availability or by directly interacting with the enzyme’s active site. Additionally, changes in gene expression may occur as a result of these interactions, further impacting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or improved metabolic activity. At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound could lead to oxidative stress or disruption of normal cellular processes. It is crucial to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a ligand in coordination polymers suggests that it may participate in metal ion transport and homeostasis. Additionally, its interactions with enzymes involved in metabolic pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Biological Activity
3-[(Pyridin-3-ylmethyl)amino]propanoic acid, also known as a dihydrochloride salt, is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biological activity, focusing on its role as a tyrosine phosphatase 1B (PTP1B) inhibitor, potential therapeutic applications, and interactions with various biomolecules.
- Molecular Formula : C9H12N2O2
- Molecular Weight : 180.2 g/mol
- Structure : The compound features a pyridine ring, which is crucial for its biological interactions.
Inhibition of Tyrosine Phosphatase 1B (PTP1B)
One of the most notable biological activities of this compound is its inhibition of PTP1B. This enzyme plays a critical role in insulin signaling and is implicated in metabolic disorders such as diabetes and obesity. By inhibiting PTP1B, this compound may enhance insulin signaling pathways, offering potential therapeutic benefits for managing these conditions.
Interaction with Biomolecules
Research indicates that this compound interacts with various biomolecules, affecting cellular processes. Its binding affinity to proteins and enzymes suggests a mechanism through which it can modulate signaling pathways and influence cellular responses.
Case Studies
Several studies have highlighted the biological significance of compounds similar to this compound:
- Case Study on PTP1B Inhibition : A study demonstrated that derivatives of pyridine could effectively inhibit PTP1B, leading to enhanced insulin sensitivity in cellular models. This suggests that this compound may share similar mechanisms.
- Antimicrobial Testing : Research on related compounds has shown promising results against various microbial strains, with Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial properties. These findings could pave the way for exploring the antimicrobial potential of this compound .
Table of Comparative Biological Activities
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound dihydrochloride | C9H12N2O2- 2HCl | PTP1B Inhibition |
| 3-(Methyl-pyridin-3-ylmethyl-amino)-propionic acid | C10H16Cl2N2O2 | Potential PTP1B Inhibition |
| 2-(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride | C9H12N2O2- 2HCl | Varying biological activity |
| 3-(5-Bromo-pyridine-3-carbonyl)-amino-propionic acid | C9H8BrN2O2 | Altered reactivity patterns |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Diversity and Substituent Effects
The pharmacological properties of propanoic acid derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:
Key Observations:
- Antimicrobial Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit broad-spectrum activity against multidrug-resistant (MDR) ESKAPE pathogens (e.g., S. aureus, P. aeruginosa) with MIC values as low as 8 µg/mL . Substituents like 4-OH (compound 33) enhance activity against Gram-negative bacteria, while dimethylamino groups (compound 32) reduce efficacy .
- Anticancer Potential: Derivatives with aromatic or heterocyclic substituents (e.g., 2-furyl in compound 20) demonstrate structure-dependent cytotoxicity and antioxidant properties, likely due to redox-active 4-hydroxyphenyl moieties .
- ADME Properties: In silico predictions for 3-((4-hydroxyphenyl)amino)propanoic acid analogs indicate favorable gastrointestinal absorption and blood-brain barrier permeability, comparable to cefazolin .
Pharmacological Mechanisms
- Antimicrobial Action : The 4-hydroxyphenyl derivatives disrupt bacterial membranes or inhibit efflux pumps in MDR strains . In contrast, pyridine-containing analogs (e.g., the target compound) may leverage pyridine’s metal-chelating properties for enzyme inhibition.
- Anticancer Activity: Antioxidant effects in 4-hydroxyphenyl derivatives protect normal cells while inducing oxidative stress in cancer cells . Pyridine-based structures could modulate kinase or protease targets, as seen in Furin inhibitors like P3 (IC50: 35 µM) .
Preparation Methods
Direct Amination of Beta-Alanine Derivatives
One common synthetic route involves the nucleophilic substitution of beta-alanine derivatives with a pyridin-3-ylmethyl halide or equivalent electrophile. This method typically proceeds as follows:
- Starting Materials: Beta-alanine or its ester derivatives; pyridin-3-ylmethyl halide (e.g., bromide or chloride)
- Reaction Conditions:
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
- Base: Mild bases like triethylamine or sodium carbonate to deprotonate the amino acid and facilitate nucleophilic attack
- Temperature: Controlled heating (e.g., 50–80°C) to optimize reaction rate without decomposition
- Mechanism: The amino group of beta-alanine attacks the electrophilic carbon of the pyridin-3-ylmethyl halide, forming the C–N bond to yield 3-[(pyridin-3-ylmethyl)amino]propanoic acid after hydrolysis if esters are used.
Protection–Deprotection Strategies
To improve selectivity and yield, protection of the amino or carboxyl groups is often employed:
- Amino Protection: Use of tert-butoxycarbonyl (Boc) groups to protect the amino functionality during coupling reactions
- Carboxyl Protection: Esterification (e.g., methyl or tert-butyl esters) to prevent side reactions at the acid site
- Coupling Reagents: Carbodiimides such as EDCI or DCC, often with additives like HOBt, facilitate amide bond formation between protected beta-alanine and pyridin-3-ylmethyl amines or derivatives.
After coupling, deprotection under acidic conditions (e.g., trifluoroacetic acid) yields the free acid form of this compound.
Salt Formation (Dihydrochloride)
For enhanced stability and solubility, the compound is often isolated as its dihydrochloride salt:
- Procedure: Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or water)
- Control Parameters: Temperature, pH, and concentration are carefully monitored to optimize yield and purity
- Analytical Monitoring: NMR spectroscopy and HPLC are used to confirm salt formation and purity.
Detailed Synthetic Procedure Example
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Beta-alanine methyl ester hydrochloride, pyridin-3-ylmethyl chloride, triethylamine, DMF, 60°C, 12 h | Nucleophilic substitution of amino group on beta-alanine ester with pyridin-3-ylmethyl chloride | Formation of protected intermediate |
| 2 | Hydrolysis with aqueous NaOH, room temperature, 4 h | Conversion of ester to free acid | This compound |
| 3 | Treatment with HCl in ethanol, 0–5°C, 2 h | Formation of dihydrochloride salt | This compound dihydrochloride |
Analytical and Research Findings
- Purity Assessment: High-performance liquid chromatography (HPLC) confirms >95% purity after purification steps.
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and mass spectrometry validate the structure and molecular weight.
- Yield: Typical overall yields range from 60% to 85%, depending on reaction scale and conditions.
- Stability: The dihydrochloride salt form exhibits improved shelf stability and solubility in aqueous media, facilitating biological assays.
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Amination | Beta-alanine, pyridin-3-ylmethyl halide | Base (TEA), DMF | Simple, straightforward | Possible side reactions, moderate yields |
| Protection–Deprotection | Boc-protected beta-alanine, pyridin-3-ylmethyl amine | EDCI, HOBt, acid for deprotection | High selectivity, better yields | More steps, requires protection/deprotection |
| Salt Formation | Free base compound | HCl | Improved stability and solubility | Additional purification step |
Q & A
Q. What are the recommended synthetic routes for 3-[(Pyridin-3-ylmethyl)amino]propanoic acid?
A nucleophilic substitution reaction is a viable method. React 3-chloropropanoic acid with pyridin-3-ylmethylamine under basic conditions (e.g., aqueous NaOH or ethanol as solvent). The reaction proceeds via attack of the amine’s nitrogen on the electrophilic carbon of the chloro compound. Purify the product using column chromatography (silica gel, eluent: methanol/dichloromethane) and confirm structure via (e.g., pyridinyl protons at δ 8.4–8.6 ppm, methylene groups at δ 3.2–3.5 ppm) .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of:
- HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA, retention time compared to standards).
- Mass spectrometry (ESI-MS for molecular ion peak at m/z 209.2 [M+H]).
- and to confirm proton environments and carbon backbone. Cross-reference spectral data with PubChem entries for analogous compounds .
Q. What solvents and pH conditions are optimal for solubility studies?
Test solubility in polar aprotic solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 2–12). The carboxylic acid group confers pH-dependent solubility: protonated (insoluble) at pH < 3 and deprotonated (soluble) at pH > 5. Use dynamic light scattering (DLS) to assess aggregation in aqueous media .
Q. What safety protocols are essential during handling?
- Wear nitrile gloves, lab coats, and safety goggles.
- Use fume hoods to avoid inhalation of aerosols (linked to respiratory irritation per SDS data).
- Store in airtight containers at 4°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational modeling predict its interaction with enzymatic targets?
Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of target enzymes (e.g., aminotransferases). Optimize the ligand’s conformation with density functional theory (DFT) to calculate charge distribution and H-bonding potential. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (K) .
Q. How to resolve contradictions in spectroscopic data across studies?
- Replicate synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
- Compare shifts with NIST Chemistry WebBook entries for structurally similar compounds (e.g., 3-(3-Methoxyphenyl)propanoic acid, δ 7.2–7.4 ppm for aromatic protons) .
- Validate purity via elemental analysis (C, H, N) to rule out residual solvent interference.
Q. What experimental designs assess its stability under physiological conditions?
Conduct accelerated stability studies :
- Incubate in PBS (pH 7.4, 37°C) for 72 hours.
- Monitor degradation via HPLC-MS every 24 hours.
- Identify byproducts (e.g., hydrolysis of the amide bond) and optimize formulation with stabilizers (e.g., cyclodextrins) .
Q. How does its structure influence enzyme inhibition kinetics?
Design competitive inhibition assays (e.g., lactate dehydrogenase):
- Vary substrate concentration with fixed inhibitor dose.
- Calculate using Lineweaver-Burk plots.
- Compare with analogues (e.g., fluoropyridinyl derivatives) to isolate the role of the pyridinylmethyl group in binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
